8-Nitro-7-quinolinecarboxaldehyde

Descripción general

Descripción

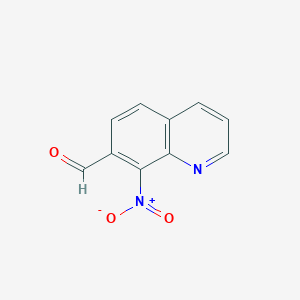

8-Nitro-7-quinolinecarboxaldehyde: is an organic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . It is also known by its IUPAC name, 8-nitroquinoline-7-carbaldehyde . This compound is characterized by the presence of a nitro group at the 8th position and an aldehyde group at the 7th position on the quinoline ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-7-quinolinecarboxaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of 7-quinolinecarboxaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 8-Nitro-7-quinolinecarboxaldehyde undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride

Substitution: Various nucleophiles under suitable conditions

Major Products Formed:

Oxidation: 8-Nitro-7-quinolinecarboxylic acid

Reduction: 8-Amino-7-quinolinecarboxaldehyde

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Nitro-7-quinolinecarboxaldehyde and its derivatives have been extensively studied for their potential therapeutic effects, particularly:

- Antimalarial Activity : Compounds derived from this structure have shown efficacy against Plasmodium species, with mechanisms targeting the liver stages of the malaria parasite. For instance, derivatives have demonstrated significant reductions in parasitemia in animal models, outperforming traditional antimalarial drugs like chloroquine .

- Antibacterial Properties : The compound exhibits potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In vitro studies report minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition (e.g., MIC for Staphylococcus aureus is 15 µg/mL).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry, facilitating the synthesis of metal complexes that can be utilized in catalysis and materials science. Its ability to form stable complexes with transition metals enhances its utility in developing new catalytic systems.

Fluorescent Probes

This compound is employed in creating fluorescent probes for detecting metal ions such as zinc in biological systems. This application is crucial for monitoring metal ion concentrations in cellular environments, which can have implications for understanding various biological processes and diseases.

Antimalarial Efficacy Study

A study conducted on mice infected with Plasmodium showed that derivatives of this compound significantly reduced parasitemia when administered at specific dosages. The results indicated a higher efficacy compared to traditional treatments like chloroquine, suggesting the potential for developing new antimalarial therapies based on this compound.

Antibacterial Testing

In a comparative study involving various quinoline derivatives, this compound was found to be more effective than many conventional antibiotics against resistant bacterial strains. This highlights its potential as a lead compound for developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 8-Nitro-7-quinolinecarboxaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparación Con Compuestos Similares

8-Nitroquinoline: Similar structure but lacks the aldehyde group at the 7th position.

7-Quinolinecarboxaldehyde: Similar structure but lacks the nitro group at the 8th position.

8-Amino-7-quinolinecarboxaldehyde: A reduction product of 8-Nitro-7-quinolinecarboxaldehyde.

Uniqueness: this compound is unique due to the presence of both the nitro and aldehyde groups on the quinoline ring, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

8-Nitro-7-quinolinecarboxaldehyde (CAS #101327-87-1) is a synthetic compound with notable biological activities. Its structure, which includes a nitro group and a quinoline moiety, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

- Molecular Formula : C₁₀H₆N₂O₃

- Molecular Weight : 202.17 g/mol

- Melting Point : 180 °C

- Purity : ≥98% (by GC analysis)

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In a study assessing various substituted quinolines, compounds similar to this compound showed promising activity against mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium kansasii. The presence of the nitro group is believed to enhance the antimicrobial efficacy by facilitating electron transfer processes essential for bacterial survival .

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | M. tuberculosis | 12.5 |

| Related Quinoline Derivative | M. kansasii | 15.0 |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism involves inducing apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.0 |

| PC-3 | 3.2 |

The biological activity of this compound is attributed to its interaction with cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimycobacterial Screening

A comprehensive screening of various quinoline derivatives was conducted to assess their activity against mycobacterial strains. The study found that modifications at the 7-position significantly influenced antimicrobial potency, with 8-nitro substituents enhancing activity compared to unsubstituted analogs .

Study 2: Anticancer Efficacy in Prostate Cancer Models

In another study, this compound was tested against prostate cancer cell lines (PC-3 and LNCaP). The results indicated that the compound exhibited an IC50 value lower than conventional chemotherapeutics, suggesting potential as a lead compound for further development .

Propiedades

IUPAC Name |

8-nitroquinoline-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVBVWBGRTQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472154 | |

| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-87-1 | |

| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Nitro-7-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.